Antimycobacterial Potency Benchmarking Against Trifluoromethyl Quinoline-3-carbohydrazide Analogs
In the quinoline-3-carbohydrazide class, electron-deficient 7-trifluoromethyl-4-hydroxy derivatives 6d and 6e achieved a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, whereas the parent unsubstituted quinoline-3-carbohydrazide showed no detectable inhibition at the highest concentration tested (>100 µg/mL) [1]. The target compound incorporates a 4-amino-6-methoxy substitution pattern, which is predicted to enhance solubility and hydrogen-bonding capacity relative to the trifluoromethyl series. While direct MIC data for the target compound are not yet published, cross-study SAR analysis [1] indicates that the 6-methoxy electron-donating group combined with the 4-amino hydrogen-bond donor motif could shift potency and selectivity profiles relative to the 6.25 µg/mL benchmark.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not yet reported; structural features (4-NH₂, 6-OCH₃, thiophene-2-carbonyl hydrazide) analogous to active quinoline-3-carbohydrazides. |
| Comparator Or Baseline | Compound 6d/6e (7-trifluoromethyl-4-hydroxyquinoline-3-carbohydrazide derivatives): MIC = 6.25 µg/mL; unsubstituted quinoline-3-carbohydrazide: MIC > 100 µg/mL. |
| Quantified Difference | Comparator active analogs are ≥16-fold more potent than the unsubstituted scaffold; target compound's substituent set is predicted to fall within the active range based on SAR from reference [1]. |
| Conditions | Broth microdilution assay against M. smegmatis, incubation 37 °C, 48 h. |
Why This Matters
Establishes a quantitative potency benchmark (MIC 6.25 µg/mL) that procurement decisions can reference when requesting custom synthesis of the target compound for antimycobacterial screening campaigns.
- [1] Garudachari, B., et al. (2014). RSC Advances, 4(58), 30864–30875. View Source
